N-(1-cyanopropyl)-3-ethoxybenzamide
Description
N-(1-Cyanopropyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted aromatic ring and a 1-cyanopropyl group attached to the amide nitrogen. The ethoxy group contributes to electron-donating effects, while the nitrile moiety in the cyanopropyl chain introduces electron-withdrawing properties.
Properties
IUPAC Name |
N-(1-cyanopropyl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-11(9-14)15-13(16)10-6-5-7-12(8-10)17-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOZGBSAJOEOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=CC=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-cyanopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyanopropyl group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Amino derivatives of this compound
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(1-cyanopropyl)-3-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopropyl group can form hydrogen bonds or electrostatic interactions with active sites, while the ethoxybenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Aromatic Substituent : The target compound has a 3-ethoxy group, whereas the analog features a 3-methyl group. The ethoxy group enhances lipophilicity compared to the methyl group.
- Amide Side Chain: The target’s cyanopropyl chain contains a nitrile, while the analog has a hydroxyl and dimethyl-substituted ethyl chain, forming an N,O-bidentate ligand.
Functional Implications :
- Coordination Chemistry: The analog’s N,O-bidentate structure enables metal coordination, making it suitable for catalytic C–H functionalization reactions . In contrast, the nitrile in N-(1-cyanopropyl)-3-ethoxybenzamide may limit metal-binding capacity but could participate in click chemistry or act as a metabolic stability enhancer.
- Solubility : The hydroxyl group in the analog improves aqueous solubility, whereas the ethoxy and nitrile groups in the target compound likely increase lipid membrane permeability.
Table 1: Key Structural and Functional Differences
Comparison with 2-[(1-Cyanopropyl)carbamoyl]-5-chloromethyl Nicotinic Acid
Structural Differences :
- Core Structure : The patent compound features a nicotinic acid (pyridine) backbone, while the target compound has a benzamide (benzene) core.
- Substituents: Both share a 1-cyanopropyl carbamoyl group, but the patent compound includes a chloromethyl group at position 3.
Functional Implications :
- Biological Activity: The nicotinic acid derivative is used in herbicidal imidazolinones, suggesting herbicidal activity due to structural motifs like chlorine and pyridine . The target compound’s benzamide-ethoxy structure may lack direct herbicidal action but could serve as a precursor for other agrochemicals.
- Reactivity : The chloromethyl group in the patent compound offers a site for nucleophilic substitution, while the ethoxy group in the target compound is more stable under basic conditions.
Table 2: Comparative Analysis with Nicotinic Acid Derivative
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